molecular formula C10H7ClN2OS B2748564 N-(5-chloropyridin-2-yl)thiophene-2-carboxamide CAS No. 258338-51-1

N-(5-chloropyridin-2-yl)thiophene-2-carboxamide

Cat. No. B2748564
M. Wt: 238.69
InChI Key: QQYQSNYBWJLLOW-UHFFFAOYSA-N
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Description

“N-(5-chloropyridin-2-yl)thiophene-2-carboxamide” is a type of organic compound that belongs to the class of benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been observed in various studies. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is considered to be a structural alert with the formula C4H4S . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer and Antioxidant Activities

  • Anticancer and Antioxidant Properties : N-(5-chloropyridin-2-yl)thiophene-2-carboxamide and its derivatives have been investigated for their anticancer and antioxidant activities. Studies demonstrate their potential in inhibiting cancer cell growth and providing antioxidative effects, particularly in breast cancer cells (Yeşilkaynak et al., 2017), (Yeşilkaynak et al., 2017).

  • Synthesis and Reactivity : Research on the synthesis and reactivity of N-(5-chloropyridin-2-yl)thiophene-2-carboxamide and its analogs has led to the development of various derivatives with potential anticancer properties (Aleksandrov et al., 2020), (Atta & Abdel‐Latif, 2021).

Antimicrobial Applications

  • Antimicrobial Effects : Certain derivatives of N-(5-chloropyridin-2-yl)thiophene-2-carboxamide have shown promising results as antimicrobial agents, particularly against Mycobacterium tuberculosis (Marvadi et al., 2020).

Biological Activities and Structural Analysis

  • Effects on Cell Growth : Studies have investigated the effects of N-(5-chloropyridin-2-yl)thiophene-2-carboxamide derivatives on DNA synthesis in various cell types, providing insights into their biological activities (Rawe et al., 2006).

  • Structural and Computational Studies : The synthesis and crystal structure of various derivatives of N-(5-chloropyridin-2-yl)thiophene-2-carboxamide have been extensively studied, contributing to the understanding of their molecular properties and potential biological activities (Cakmak et al., 2022).

Other Potential Applications

  • Diverse Biological Evaluation : Derivatives of N-(5-chloropyridin-2-yl)thiophene-2-carboxamide have been synthesized and evaluated for various biological activities, including antinociceptive activity, showing their versatility in pharmacological research (Shipilovskikh et al., 2020).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYQSNYBWJLLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)thiophene-2-carboxamide

Citations

For This Compound
1
Citations
J Zhang, HI Pettersson, C Huitema, C Niu… - Journal of medicinal …, 2007 - ACS Publications
The 3C-like protease (3CL pro ), which controls the severe acute respiratory syndrome (SARS) coronavirus replication, has been identified as a potential target for drug design in the …
Number of citations: 90 pubs.acs.org

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